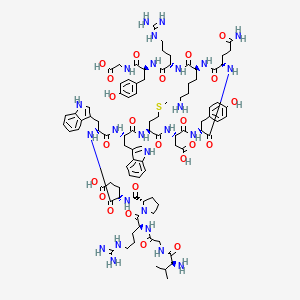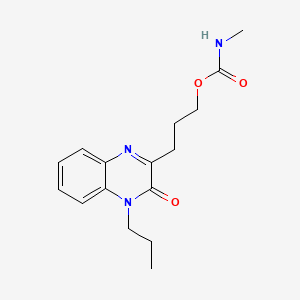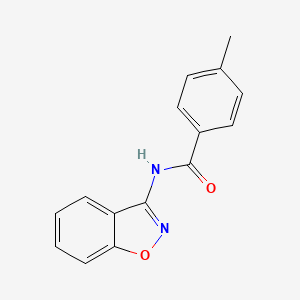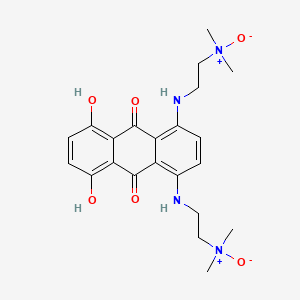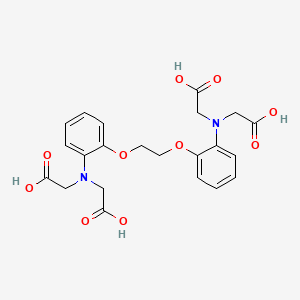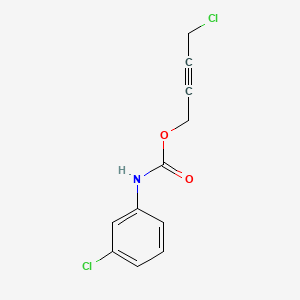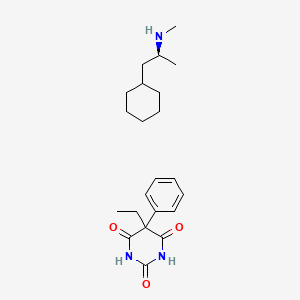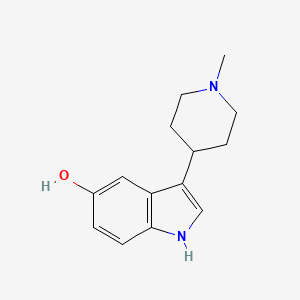
BRL 54443
概要
説明
BRL 54443は、化学名3-(1-メチルピペリジン-4-イル)-1H-インドール-5-オールを持つ合成有機化合物です。 セロトニン受容体サブタイプ5-HT 1Eおよび5-HT 1Fの選択的アゴニストとして知られています
準備方法
合成経路と反応条件
BRL 54443の合成には、インドールコアの調製から始まる複数のステップが含まれます。 インドールコアは通常、フィッシャーインドール合成によって合成されます。これは、フェニルヒドラジンとアルデヒドまたはケトンを酸性条件下で反応させる方法です。 得られたインドールはその後、3位にピペリジン環を導入するために官能基化されます。 これは、アルキル化と環化を含む一連の反応によって達成されます 。
工業生産方法
This compoundの工業生産は、同様の合成経路に従いますが、大規模生産用に最適化されています。 これには、収率の高い反応と効率的な精製技術を使用し、最終製品の純度と一貫性を確保することが含まれます。 反応条件は、不純物を最小限に抑え、収率を最大限に高めるように慎重に制御されます 。
化学反応の分析
反応の種類
BRL 54443は、以下を含むさまざまな化学反応を起こします。
酸化: インドール環のヒドロキシル基は、ケトンを形成するために酸化することができます。
還元: ケトンはヒドロキシル基に還元することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
主要な生成物
これらの反応から形成される主要な生成物には、使用される特定の反応条件と試薬に応じて、さまざまな置換インドールとピペリジンが含まれます 。
科学研究への応用
This compoundは、幅広い科学研究への応用があります。
化学: インドールとピペリジンの反応性を研究するためのモデル化合物として使用されます。
生物学: さまざまな生物学的プロセスにおけるセロトニン受容体の役割を調査するためのツールとして役立ちます。
医学: this compoundは、片頭痛やうつ病など、セロトニン受容体機能不全に関連する状態の治療における潜在的な治療用途について研究されています。
科学的研究の応用
BRL 54443 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity of indoles and piperidines.
Biology: It serves as a tool for investigating the role of serotonin receptors in various biological processes.
Medicine: this compound is studied for its potential therapeutic applications in treating conditions related to serotonin receptor dysfunction, such as migraines and depression.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control.
作用機序
BRL 54443は、5-HT 1Eおよび5-HT 1Fセロトニン受容体に選択的に結合することによってその効果を発揮します。 この結合はこれらの受容体を活性化し、一連の細胞内シグナル伝達イベントにつながります。 これらの受容体の活性化は、神経伝達物質の放出や血管のトーンの調節など、さまざまな生理学的効果と関連付けられています 。 関与する分子標的と経路には、アデニル酸シクラーゼの阻害とサイクリックアデノシン一リン酸(cAMP)レベルの低下が含まれます 。
類似の化合物との比較
This compoundは、他のセロトニン受容体アゴニストと比較して、5-HT 1Eおよび5-HT 1F受容体に対する高い選択性でユニークです。 類似の化合物には以下が含まれます。
スマトリプタン: 片頭痛の治療に使用される、5-HT 1Bおよび5-HT 1D受容体の選択的アゴニスト。
エルゴタミン: 複数の受容体サブタイプに親和性を持つ非選択的セロトニン受容体アゴニストであり、片頭痛の治療にも使用されます。
LY344864: 血管収縮を引き起こすことなく、片頭痛の治療における可能性について研究されている、5-HT 1F受容体の選択的アゴニスト.
This compoundのユニークな選択性プロファイルにより、さまざまな生理学的および病理学的プロセスにおける5-HT 1Eおよび5-HT 1F受容体の特定の役割を研究するための貴重なツールとなります 。
類似化合物との比較
BRL 54443 is unique in its high selectivity for the 5-HT 1E and 5-HT 1F receptors compared to other serotonin receptor agonists. Similar compounds include:
Sumatriptan: A selective agonist for the 5-HT 1B and 5-HT 1D receptors, used in the treatment of migraines.
Ergotamine: A non-selective serotonin receptor agonist with affinity for multiple receptor subtypes, also used in migraine treatment.
This compound’s unique selectivity profile makes it a valuable tool for studying the specific roles of the 5-HT 1E and 5-HT 1F receptors in various physiological and pathological processes .
特性
IUPAC Name |
3-(1-methylpiperidin-4-yl)-1H-indol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-16-6-4-10(5-7-16)13-9-15-14-3-2-11(17)8-12(13)14/h2-3,8-10,15,17H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNFADCGOAHBPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=CNC3=C2C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40206089 | |
| Record name | BRL-54443 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40206089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57477-39-1 | |
| Record name | 3-(1-Methyl-4-piperidinyl)-1H-indol-5-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57477-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BRL-54443 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057477391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BRL-54443 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40206089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BRL-54443 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2DH1CHI0Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of BRL 54443?
A: this compound acts as an agonist at the 5-HT1E and 5-HT1F receptors. [, ] This means it binds to these receptors and activates them, mimicking the effects of serotonin at these specific subtypes.
Q2: Does this compound interact with other serotonin receptor subtypes?
A: While this compound exhibits high selectivity for 5-HT1E and 5-HT1F receptors, studies suggest it may also interact with the 5-HT2A receptor. [] Interestingly, in the mouse aorta, the observed contraction induced by this compound was antagonized by ketanserin, a 5-HT2A receptor antagonist. This suggests the contraction might be mediated through 5-HT2A receptors, despite this compound's known affinity for 5-HT1E and 5-HT1F subtypes. [] Further research is needed to fully elucidate these interactions.
Q3: What are the potential downstream effects of this compound's interaction with serotonin receptors?
A: The specific downstream effects of this compound are dependent on the receptor subtype and the cell type or tissue involved. For instance, activation of 5-HT1D receptors by another agonist in a study led to inhibition of the mesenteric vasopressor outflow, suggesting a role in modulating sympathetic nervous system activity. [] More research is necessary to fully understand the downstream effects of this compound specifically mediated by 5-HT1E and 5-HT1F receptor activation.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



